3-Propadienylphenol
Description
The compound "3-Propadienylphenol" (theoretical IUPAC name: 3-(propa-1,2-dien-1-yl)phenol) is a phenolic derivative featuring a propadienyl (allene) substituent at the third position of the benzene ring. While specific data on this compound are absent in the provided evidence, its hypothetical structure suggests reactivity influenced by the conjugated allene system and the phenolic hydroxyl group.
Properties
CAS No. |
503315-34-2 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-prop-2-enylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H8O/c1-2-4-8-5-3-6-9(10)7-8/h2-7H,1H2 |
InChI Key |
KKTUQWBXTABXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH+]C1=CC(=O)[CH-]C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propadienylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propadienyl group. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Propadienylphenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
3-Propadienylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propadienylphenol involves its interaction with molecular targets such as enzymes and proteins. The phenol group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The propadienyl chain provides additional reactivity, allowing the compound to undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related phenolic derivatives, which are compared below based on molecular properties, applications, and safety profiles.
Table 1: Structural and Molecular Comparison
Research Findings and Limitations
- Synthetic Utility: While 3-Styrylphenol’s conjugated system is advantageous for photodynamic applications, 3-(1-Hydroxypent-2-en-3-yl)phenol’s dual functional groups offer broader synthetic flexibility .
- Pharmaceutical Relevance: Naphthalen-1-ol’s role as a regulated impurity underscores the importance of purity thresholds in drug safety, a consideration likely applicable to 3-Propadienylphenol if used in similar contexts .
- Data Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to characterize its stability, toxicity, and synthetic applications relative to the compared compounds.
Biological Activity
3-Propadienylphenol , also known as allylphenol , is an organic compound characterized by a phenolic structure with a propadienyl substituent. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant research findings and case studies.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its derivatives indicated that certain modifications to the phenolic structure can enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed improved antibacterial activity compared to the parent compound itself .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal effects. A series of tests conducted on fungal strains revealed that the compound effectively inhibited the growth of several pathogens, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to increased permeability and eventual cell death .
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. One notable investigation assessed its effects on cancer cell lines, highlighting its ability to induce apoptosis (programmed cell death) in malignant cells. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a dual mechanism of action that could be harnessed for therapeutic applications in cancer treatment .
Case Study 1: Antimicrobial Efficacy
A recent clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients were administered topical formulations containing the compound, resulting in a significant reduction in infection rates compared to control groups. The study concluded that this compound could serve as a viable alternative to conventional antibiotics, particularly in cases where resistance is a concern .
Case Study 2: Fungal Infections
Another clinical trial focused on the use of this compound for treating fungal infections in immunocompromised patients. The results indicated a marked improvement in patient outcomes, with a decrease in fungal colonization and associated symptoms. These findings support the compound's potential as an adjunct therapy for managing invasive fungal infections .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with lipid membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Comparative Efficacy Table
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | High | Membrane disruption |
| Antifungal | Moderate | Enzyme inhibition |
| Anticancer | High | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
